molecular formula C9H21LiSi B14588777 lithium;3,3-dimethylbutyl(trimethyl)silane CAS No. 61540-28-1

lithium;3,3-dimethylbutyl(trimethyl)silane

Cat. No.: B14588777
CAS No.: 61540-28-1
M. Wt: 164.3 g/mol
InChI Key: MBTRXIZBSXBSDC-UHFFFAOYSA-N
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Description

Lithium;3,3-dimethylbutyl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to a 3,3-dimethylbutyl group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;3,3-dimethylbutyl(trimethyl)silane typically involves the reaction of 3,3-dimethylbutyl lithium with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive lithium species. The general reaction scheme is as follows:

3,3-dimethylbutyl lithium+trimethylsilyl chlorideThis compound+lithium chloride\text{3,3-dimethylbutyl lithium} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{lithium chloride} 3,3-dimethylbutyl lithium+trimethylsilyl chloride→this compound+lithium chloride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and solvents is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Lithium;3,3-dimethylbutyl(trimethyl)silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The lithium atom can be substituted by other electrophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be used in the presence of catalysts such as palladium or nickel.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the lithium atom.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Reduced organic compounds.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Lithium;3,3-dimethylbutyl(trimethyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the modification of biomolecules for enhanced stability and reactivity.

    Industry: The compound is used in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which lithium;3,3-dimethylbutyl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but without the 3,3-dimethylbutyl group.

    Triethylsilane: Another organosilicon compound with ethyl groups instead of methyl groups.

    Tris(trimethylsilyl)silane: A compound with three trimethylsilyl groups attached to a central silicon atom.

Uniqueness

Lithium;3,3-dimethylbutyl(trimethyl)silane is unique due to the presence of both a lithium atom and a trimethylsilyl group. This combination provides the compound with unique reactivity and stability, making it useful in a variety of chemical transformations and applications.

Properties

CAS No.

61540-28-1

Molecular Formula

C9H21LiSi

Molecular Weight

164.3 g/mol

IUPAC Name

lithium;3,3-dimethylbutyl(trimethyl)silane

InChI

InChI=1S/C9H21Si.Li/c1-9(2,3)7-8-10(4,5)6;/h8H,7H2,1-6H3;/q-1;+1

InChI Key

MBTRXIZBSXBSDC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)C[CH-][Si](C)(C)C

Origin of Product

United States

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